4-Fold Enhancement in Anticonvulsant Potency via 4′-Benzylamide Site Modification Compared to Unsubstituted Parent
Introduction of a 3-fluorophenoxymethyl group at the 4′-N′-benzylamide site of (R)-N′-benzyl 2-amino-3-methoxypropionamide produces approximately a 4-fold increase in anticonvulsant activity (ED50 = 8.9 mg/kg) compared to the unsubstituted parent compound [1]. This potency surpasses the clinically established antiepileptic phenytoin (ED50 = 9.5 mg/kg) in the MES model [1].
| Evidence Dimension | Anticonvulsant potency (ED50) |
|---|---|
| Target Compound Data | 8.9 mg/kg (for 3-fluorophenoxymethyl-substituted derivative of the target scaffold) |
| Comparator Or Baseline | Unsubstituted parent (R)-N′-benzyl 2-amino-3-methoxypropionamide: ED50 = ~38 mg/kg (estimated from ~4-fold increase); Phenytoin: ED50 = 9.5 mg/kg |
| Quantified Difference | ~4-fold improvement in potency vs. unsubstituted parent; ED50 value numerically lower (more potent) than phenytoin |
| Conditions | Maximal electroshock seizure (MES) model, whole animal (mice, intraperitoneal administration) |
Why This Matters
This establishes the compound's core scaffold as a validated pharmacophore with demonstrated sensitivity to rational structural optimization, enabling lead development with superior potency to an established clinical anticonvulsant.
- [1] King AM, Salomé C, Salomé-Grosjean E, De Ryck M, Kaminski R, Valade A, Stables JP, Kohn H. Primary amino acid derivatives: substitution of the 4′-N′-benzylamide site in (R)-N′-benzyl 2-amino-3-methylbutanamide, (R)-N′-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N′-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. Journal of Medicinal Chemistry. 2011;54(19):6417-6431. View Source
